molecular formula C12H13BrFNO B1438319 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one CAS No. 1155013-89-0

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one

Cat. No. B1438319
M. Wt: 286.14 g/mol
InChI Key: KDONBRADARVLMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, including 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, are typically synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one consists of a six-membered ring with a nitrogen atom and a ketone functional group. It has a bromine atom and a fluorine atom attached to the benzyl group.


Chemical Reactions Analysis

Piperidones, including 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one is 273.14 g/mol . The exact mass is 272.03244 g/mol .

Scientific Research Applications

  • 1-(4-Bromo-2-fluorobenzyl)piperazine

    • Application: This compound is used as a building block in chemical synthesis .
  • 4-Fluorobenzyl bromide

    • Application: This compound was used in the preparation of several other compounds, including 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole and 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin .
  • 4-Bromo-2-fluorobenzyl bromide

    • Application: This compound was used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDONBRADARVLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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